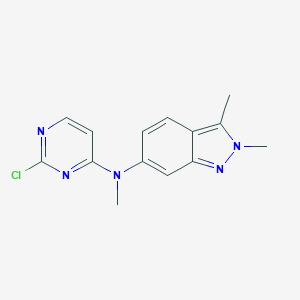

N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine

Description

Properties

IUPAC Name |

N-(2-chloropyrimidin-4-yl)-N,2,3-trimethylindazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN5/c1-9-11-5-4-10(8-12(11)18-20(9)3)19(2)13-6-7-16-14(15)17-13/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGMRZQSSNNTFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1C)N(C)C3=NC(=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469403 | |

| Record name | N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444731-75-3 | |

| Record name | N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444731-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.237.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWH7RB3PB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Optimization

The most widely reported method involves the nucleophilic aromatic substitution of 2,4-dichloropyrimidine with N,2,3-trimethyl-2H-indazol-6-amine. Sodium bicarbonate serves as a base in dimethylformamide (DMF) at 85°C, achieving a 97% yield after 3 hours. The reaction proceeds via deprotonation of the indazole amine, followed by displacement of the chlorine at the 4-position of the pyrimidine ring.

Key Parameters:

Workup and Purification

Post-reaction, the mixture is quenched with water, inducing crystallization. Filtration and washing with water yield the product as an off-white powder with 98.5% LC purity. This method’s scalability is demonstrated in patent WO2021/162647, where multi-kilogram batches were produced without compromising yield or purity.

Methylation Strategies Using Cesium Carbonate and Iodomethane

N-Methylation of Intermediate Amines

Alternative routes focus on introducing the methyl group post-alkylation. For example, N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine undergoes methylation with iodomethane (1.1–1.6 equivalents) in the presence of cesium carbonate (3 equivalents) in DMF. This method achieves yields of 83–90.4% at 20–30°C, offering milder conditions compared to traditional methylating agents like dimethyl sulfate.

Advantages:

Characterization Data

The product is characterized by (DMSO-): δ 7.94 (d, , 1H), 4.06 (s, 3H, N–CH), and MS (ES+): m/z 288 [M+H].

Two-Step Ammonolysis Approach from 6-Halo-2,3-Dimethyl-2H-Indazole

Synthetic Route and Conditions

A Chinese patent (CN112538073A) discloses a two-step process starting from 6-halo-2,3-dimethyl-2H-indazole. The first step involves ammonolysis to introduce the amine group, followed by reaction with 2,4-dichloropyrimidine. This method avoids hazardous methylating agents and achieves comparable yields (85–90%).

Step 1: Ammonolysis

6-Chloro-2,3-dimethyl-2H-indazole reacts with aqueous ammonia under reflux to form 2,3-dimethyl-2H-indazol-6-amine.

Step 2: Alkylation

The amine intermediate is alkylated with 2,4-dichloropyrimidine under conditions similar to Section 1.

Impurity-Controlled Synthesis for Pharmaceutical Applications

Mitigation of N-(4-Chloropyrimidin-2-yl) Impurity

Patent EP2935250B1 highlights a process minimizing the formation of N-(4-chloropyrimidin-2-yl)-2,3-dimethyl-2H-indazol-6-amine (CPDMI), a common impurity. By maintaining temperatures at 25–30°C during alkylation and using methanol as the solvent, CPDMI levels are reduced to <0.5%.

Critical Factors:

Purification Protocol

The crude product is washed with ethyl acetate to remove hydrophobic impurities, yielding pazopanib precursor with >99% purity after recrystallization.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrimidine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the nitrogen atoms in the rings.

Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form new ring structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical choices.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Drug Synthesis Intermediates

N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine is primarily used as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in the production of synthetic drugs and natural products due to its unique chemical properties that facilitate complex organic reactions.

Impurity in Pazopanib

This compound is recognized as an impurity of Pazopanib , an oral angiogenesis inhibitor targeting vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR). Pazopanib is utilized in the treatment of renal cell carcinoma and soft tissue sarcoma. The presence of this compound as an impurity necessitates monitoring during the drug manufacturing process to ensure compliance with safety standards and efficacy requirements .

Case Study 1: Impurity Analysis in Pazopanib Production

In a study examining the synthesis of Pazopanib, researchers identified this compound as a significant impurity. The study emphasized the need for stringent quality control measures to detect and quantify this impurity during the drug formulation process to ensure patient safety and drug efficacy .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis route for this compound highlighted variations in reaction conditions that could enhance yield and purity. Adjustments in temperature and solvent choice were found to significantly impact the efficiency of the synthesis process .

Mechanism of Action

The mechanism by which N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine exerts its effects is complex and involves multiple molecular targets. In medicinal applications, it may interact with specific enzymes or receptors, modulating their activity and thereby influencing cellular processes. The exact pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Chemical Identity :

- Molecular Formula : C₁₄H₁₄ClN₅

- Molecular Weight : 287.75 g/mol

- CAS Registry Number : 444731-75-3

- Key Identifiers: ChemSpider ID 9783717; MDL No. MFCD12923006 .

Structural Features :

The compound consists of a 2-chloropyrimidin-4-yl group linked via an amine to a 2,3-trimethyl-2H-indazole core. The indazole and pyrimidine fragments form a dihedral angle of 62.63° in its crystal structure, stabilized by π–π interactions and weak C–H···N hydrogen bonds .

Synthetic Relevance :

It is a pivotal intermediate in the synthesis of pazopanib derivatives, a class of antitumor agents targeting vascular endothelial growth factor receptors (VEGFR) . The compound is synthesized via N-methylation of N-(2-chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine using Cs₂CO₃ and iodomethane in DMF, yielding 55–80% under optimized conditions .

Applications :

As a precursor to pazopanib analogs, it exhibits antitumor activity by inhibiting tyrosine kinases involved in tumor angiogenesis and proliferation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Derivatives

Key Observations :

- Methylation Impact : The N,2,3-trimethyl configuration in the target compound enhances steric bulk and hydrophobic interactions compared to N,2-dimethyl or 2,3-dimethyl analogs, improving receptor binding in kinase inhibitors .

- Halogen Position : Substitution at the 2-position of pyrimidine (vs. 4-position) alters electronic properties and intermolecular interactions, as seen in crystal structures .

Key Observations :

- N-Methylation Efficiency : Higher yields (80%) are achieved using reductive amination or optimized alkylation protocols compared to traditional Ullmann couplings (55%) .

- Cross-Coupling Reactions : Palladium-catalyzed reactions with heteroaryl triflates introduce diverse substituents but require stringent temperature control .

Key Observations :

- Substituent-Activity Relationship : Arylamine substituents on pyrimidine (e.g., 4-fluoroaniline) significantly enhance potency by optimizing hydrophobic and π–π interactions with kinase active sites .

- Toxicity Trends : Methylation reduces acute toxicity (e.g., H302 for acute oral toxicity) compared to halogen-rich analogs, likely due to improved metabolic stability .

Physicochemical and Crystallographic Properties

Table 4: Crystallographic Data Comparison

Key Observations :

- Solvent Effects: Methanol monosolvate formation () slightly distorts unit cell parameters but preserves π–π stacking distances (~3.5–3.9 Å), critical for stabilizing crystal lattices .

- Halogen Positioning : Chloride at the 2-position (pyrimidine) vs. 4-position alters molecular dipole moments, influencing solubility and crystal morphology .

Biological Activity

N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine is a compound that has garnered attention in medicinal chemistry, particularly as an impurity of Pazopanib, a well-known oral angiogenesis inhibitor. The biological activity of this compound is primarily associated with its interactions with various biological targets and its potential therapeutic applications.

The compound has the molecular formula and a molecular weight of approximately 287.75 g/mol. It is typically presented as a light beige to beige solid . The synthesis involves the reaction of N,2,3-trimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in the presence of sodium bicarbonate and N,N-dimethylformamide (DMF) at elevated temperatures, yielding a high purity product .

This compound primarily functions as an inhibitor targeting the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). These receptors are critical in angiogenesis, making this compound relevant in cancer therapy where tumor growth is dependent on new blood vessel formation .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:

- Inhibition of Tumor Growth : Studies have shown that Pazopanib and its analogs can inhibit tumor cell proliferation in various cancer models. The mechanism includes blocking signaling pathways essential for tumor growth and survival.

- Cell Viability Assays : In vitro assays demonstrated that the compound can reduce cell viability in cancer cell lines through apoptosis induction .

Case Studies

- Xenograft Models : In studies using mouse xenograft models of human tumors, administration of Pazopanib (and its impurities) resulted in reduced tumor sizes compared to controls. This suggests that this compound may contribute to the overall efficacy of Pazopanib in vivo .

- Combination Therapies : When combined with other therapeutic agents such as trametinib (a MEK inhibitor), the compound showed enhanced antiproliferative effects against malignant pleural mesothelioma cells. This highlights its potential role in combination therapies targeting multiple pathways involved in cancer progression .

Research Findings Summary

| Study Type | Findings |

|---|---|

| In Vitro Assays | Significant reduction in cell viability across various cancer cell lines. |

| Xenograft Models | Notable decrease in tumor size when administered alongside Pazopanib. |

| Combination Therapy | Enhanced effects observed when used with trametinib on specific cancer types. |

Q & A

Basic: What are the established synthetic routes for N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine?

The compound is typically synthesized via multimetallic cross-Ullmann coupling between heteroaryl halides and amines. For example, reacting 6-methoxypyridin-3-yl trifluoromethanesulfonate with this compound in the presence of a copper catalyst at 60°C for 24 hours yields the product (55% yield after flash chromatography) . Alternative methods include alkylation of intermediates like 2-methyl-2H-indazol-6-amine with chloropyrimidine derivatives under basic conditions (e.g., Cs₂CO₃ in DMF) . Key steps involve optimizing reaction time, temperature, and purification (e.g., using triethylamine-containing eluents to reduce tailing) .

Basic: How is the compound characterized post-synthesis?

Characterization employs NMR (¹H, ¹³C), HRMS, and IR spectroscopy . For instance:

- ¹H NMR (CDCl₃) shows peaks at δ 9.49 (d, 1H, pyrimidine-H), 8.53 (dd, 1H, indazole-H), and 3.60 (s, 3H, N–CH₃) .

- HRMS confirms the molecular ion [M+H]⁺ at m/z 345.1818 (calc. 345.1822) .

- IR reveals C–N stretching (~1580 cm⁻¹) and aromatic C–H vibrations (~3033 cm⁻¹) .

Advanced: How can reaction yields be improved in Ullmann-type couplings for this compound?

Yield optimization requires:

- Catalyst screening : Copper(I) iodide with 1,10-phenanthroline enhances coupling efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates.

- Temperature control : Prolonged heating (>24 hours) at 60°C mitigates side reactions .

- Purification : Gradient flash chromatography (hexanes/ethyl acetate/methanol) improves separation of byproducts .

Advanced: What crystallographic methods are used to resolve its structure, and what insights do they provide?

Single-crystal X-ray diffraction (SCXRD) reveals:

- Space group : P2₁/c (monoclinic) with unit cell parameters a = 6.9327 Å, b = 17.613 Å, c = 11.4883 Å, β = 106.69° .

- Dihedral angles : The indazole and pyrimidine rings form a 62.63° angle, influencing molecular packing via π–π interactions (3.64 Å between aromatic systems) .

- Hydrogen bonding : Weak C–H···N bonds stabilize columnar packing along the [001] direction .

Software : SHELX programs refine structures, with SHELXL handling small-molecule refinement and SHELXPRO processing macromolecular interfaces .

Advanced: How does structural modification of this compound relate to its biological activity (e.g., kinase inhibition)?

As a derivative of pazopanib (a VEGFR/PDGFR inhibitor), structural features critical for activity include:

- Chloropyrimidine moiety : Enhances binding to ATP pockets of kinases.

- N-Methyl groups : Improve metabolic stability by reducing oxidative demethylation .

- Indazole core : Maintains planar geometry for π-stacking with hydrophobic kinase residues .

SAR studies suggest that substituting the 2-chloro group with bulkier halides (e.g., bromo) may alter selectivity but requires computational docking validation .

Advanced: How to address discrepancies in reported synthesis yields (e.g., 55% vs. 80%)?

Yield variations arise from:

- Starting material purity : Triflate vs. chloride leaving groups impact reactivity .

- Catalyst loading : Higher Cu(I) concentrations (10 mol%) increase turnover but risk side reactions.

- Workup protocols : Rapid quenching in ice-water minimizes decomposition .

- Chromatographic resolution : Triethylamine additives in eluents reduce peak broadening, improving recovery .

Advanced: What analytical challenges arise in characterizing its polymorphs or solvates?

- Hydrate/solvate formation : Methanol monosolvate crystals (e.g., C12H10ClN5·CH4O) require SCXRD to distinguish from anhydrous forms .

- Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points (mp 152–153°C) and phase transitions .

- Dynamic vapor sorption (DVS) : Assesses hygroscopicity, critical for formulation stability .

Advanced: How is computational chemistry applied to study its reactivity or binding interactions?

- DFT calculations : Predict reaction pathways (e.g., Ullmann coupling transition states) using Gaussian or ORCA software.

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinase targets (e.g., VEGFR2) .

- MD simulations : GROMACS assesses stability of protein-ligand complexes over nanosecond timescales .

Advanced: How to validate the compound’s stability under physiological conditions?

- pH stability assays : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .

- Light/heat stress testing : Expose to 40°C/75% RH or UV light for 14 days; quantify impurities using LC-MS .

- Metabolic stability : Use liver microsomes to measure CYP450-mediated oxidation rates .

Advanced: What strategies mitigate toxicity or off-target effects in preclinical studies?

- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits .

- Prodrug design : Mask reactive groups (e.g., chloropyrimidine) with enzymatically cleavable linkers.

- Toxicogenomics : RNA-seq identifies pathways affected by chronic exposure in cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.